N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzamide
Description
N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a 3,4-dimethoxyphenyl group at position 3 and a 3-methylbenzamide moiety linked via an ethoxyethyl chain.
Properties
IUPAC Name |
N-[2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-15-5-4-6-17(13-15)23(29)24-11-12-32-21-10-9-20-25-26-22(28(20)27-21)16-7-8-18(30-2)19(14-16)31-3/h4-10,13-14H,11-12H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYAQUOGYCUUGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCOC2=NN3C(=NN=C3C4=CC(=C(C=C4)OC)OC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been shown to targetA2B receptors . A2B receptors are expressed in human microvascular endothelial cells and play a significant role in regulating angiogenic factors.
Mode of Action
Similar compounds have been shown to interact with their targets throughhydrogen bond accepting and donating characteristics , which allows them to make specific interactions with different target receptors.
Biochemical Pathways
Compounds with similar structures have been shown to affect pathways related toangiogenesis , which is a major mechanism for tumor growth regulation. They may regulate angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds.
Comparison with Similar Compounds
Compound A : N-(2-{6-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide
- Core : Same triazolo[4,3-b]pyridazine scaffold.
- Substituents :
- Position 3: Ethylbenzamide group linked via a sulfanyl (-S-) bridge.
- Position 6: 3,4-dimethoxyphenethylcarbamoylmethyl group.
- Key Difference : The sulfanyl bridge in Compound A versus the ethoxy (-O-) bridge in the target compound. Sulfur’s larger atomic radius and lower electronegativity may alter binding kinetics or metabolic stability.
Compound B : 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives
- Core : Benzo[b][1,4]oxazine fused with pyrimidine.
- Substituents: Amino-pyrimidine and substituted phenyl groups.
- Key Difference : The benzooxazine-pyrimidine core lacks the triazolo-pyridazine’s nitrogen-rich heterocycle, which is critical for π-π stacking interactions in enzyme binding.
Physicochemical and Pharmacokinetic Properties
Notes:
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